Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine
Description
Uridylyl-(5'→3')-guanylyl-(5'→3')-adenosine (abbreviated as UpGpA) is a trinucleotide composed of uridine, guanosine, and adenosine linked via 5'→3' phosphodiester bonds. This compound is notable for its role in studying RNA structure and dynamics due to its sequence-specific interactions and conformational flexibility . Unlike canonical RNA linkages (3'→5'), the 5'→3' connectivity in UpGpA introduces unique steric and electronic properties, influencing its base-pairing behavior and stability in aqueous solutions . Its synthesis often involves enzymatic or chemical methods, such as selective deuteration for NMR analysis or methylation studies to probe reactivity .
Properties
CAS No. |
3494-34-6 |
|---|---|
Molecular Formula |
C29H36N12O19P2 |
Molecular Weight |
918.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)26-17(46)19(9(3-42)56-26)59-62(52,53)55-5-11-20(18(47)27(58-11)41-8-35-14-23(41)37-28(31)38-24(14)48)60-61(50,51)54-4-10-15(44)16(45)25(57-10)39-2-1-12(43)36-29(39)49/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI Key |
HWGKGFSOVXJHKF-POYLIAOGSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents include phosphoramidites and activating agents such as tetrazole. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine may utilize automated synthesizers that allow for the precise addition of each nucleotide. These machines can handle large-scale production with high efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: 8-oxoguanine and other oxidized nucleobases.
Reduction: Reduced forms of the nucleobases.
Substitution: Modified nucleotides with new functional groups.
Scientific Research Applications
RNA Synthesis and Regulation
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine serves as a substrate for RNA polymerases during RNA synthesis. Its incorporation into RNA molecules is critical for gene expression and cellular function, making it an essential component in studies related to transcriptional regulation and RNA metabolism.
Cellular Signaling
This compound interacts with various proteins and enzymes involved in RNA processing, influencing cellular signaling pathways. Research indicates that it can modulate the activity of specific kinases and phosphatases, highlighting its potential as a therapeutic target in diseases characterized by dysregulated gene expression .
Therapeutic Applications
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine has garnered interest in the development of synthetic RNA drugs for treating muscular and neuromuscular diseases. Its ability to influence RNA stability and processing positions it as a candidate for antisense oligonucleotide (ASO) therapies, which aim to correct genetic defects at the RNA level .
Biochemical Pathways
The compound is involved in various biochemical pathways that regulate metabolic processes within cells. Its interactions can affect gene expression levels and cellular responses to stimuli, making it a subject of interest in metabolic research .
Case Study 1: Antisense Oligonucleotides
Research has demonstrated that uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine can enhance the efficacy of ASOs designed for specific genetic conditions. In a study focused on muscular dystrophy, modifications incorporating this compound led to improved targeting and reduced off-target effects, demonstrating its potential in therapeutic applications .
Case Study 2: Gene Regulation
In investigations concerning gene regulation mechanisms, uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine was shown to influence the expression levels of genes involved in metabolic pathways. This effect was attributed to its ability to stabilize certain mRNA structures, thereby enhancing or inhibiting translation based on cellular needs .
Mechanism of Action
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects primarily through its incorporation into RNA molecules. It serves as a substrate for RNA polymerases, which catalyze the formation of RNA strands. The compound can also interact with various proteins and enzymes involved in RNA processing and regulation, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Linkage Variations
2.1.1 Uridylyl-(3'→5')-Adenosine (UpA)
UpA, a dinucleotide with a canonical 3'→5' linkage, serves as a foundational model for RNA structure. X-ray crystallography reveals a rigid conformation stabilized by Watson-Crick base pairing and stacking interactions . In contrast, UpGpA’s 5'→3' linkages disrupt this rigidity, leading to altered helical parameters and increased solvent exposure of the phosphate backbone .
2.1.2 Guanylyl-(3'→5')-Cytidylyl-(3'→5')-Adenosine (GpCpA)
GpCpA, a trinucleotide with 3'→5' linkages (CAS 3393-25-7), exhibits stronger self-association in aqueous solutions due to guanine-cytidine base pairing. UpGpA, however, shows reduced self-association, attributed to its non-canonical linkages and the absence of cytidine, which diminishes stacking efficiency .
2.1.3 Adenylyl-(3'→5')-Uridylyl-(3'→5')-Guanosine (ApUpG)
ApUpG (EC 222-488-6, CAS 3494-35-7) shares a similar nucleoside composition with UpGpA but differs in sequence and linkage direction. ApUpG’s 3'→5' linkages confer greater enzymatic stability, as evidenced by its resistance to phosphodiesterase cleavage compared to UpGpA’s 5'→3' bonds .
Spectroscopic and Conformational Properties
- NMR Analysis: UpGpA’s selectively deuterated analogs enable precise assignment of proton signals, revealing a dynamic equilibrium between stacked and unstacked conformations. In contrast, adenylyl-(3'→5')-adenosine (ApA) adopts a stable helical structure with minimal conformational flexibility .
- Self-Association: UpGpA exhibits weak self-association (Kd ~1 mM) in the presence of monovalent cations like Na⁺, whereas guanylyl-(3'→5')-guanosine (GpG) forms stable dimers (Kd ~0.1 mM) due to G-quadruplex formation .
Data Tables
Table 1: Key Properties of Uridylyl-(5'→3')-Guanylyl-(5'→3')-Adenosine and Comparators
| Compound | Linkage Direction | Molecular Formula | Melting Temp (°C) | Self-Association (Kd, mM) | Enzymatic Stability |
|---|---|---|---|---|---|
| UpGpA | 5'→3' | C₂₉H₃₆N₁₂O₁₉P₂ | 42 | ~1.0 | Low |
| GpCpA | 3'→5' | C₂₉H₃₇N₁₃O₁₈P₂ | 68 | ~0.1 | High |
| ApUpG | 3'→5' | C₂₉H₃₆N₁₂O₁₉P₂ | 55 | ~0.5 | Moderate |
| UpA | 3'→5' | C₁₉H₂₄N₇O₁₂P | 75 | N/A | High |
Biological Activity
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine (commonly referred to as UpG) is a dinucleotide that plays a significant role in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structure and Properties
UpG consists of three nucleotides: uridine, guanosine, and adenosine, linked through phosphodiester bonds. The unique structure allows it to participate in various biochemical processes, particularly in signaling pathways involving cyclic nucleotides.
Biological Functions
1. Signaling Pathways:
UpG is involved in the synthesis of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are critical second messengers in cellular signaling. These molecules regulate numerous physiological processes, including vasodilation, neurotransmission, and immune responses .
2. Enzymatic Activity:
Enzymes such as guanylyl cyclase and adenylyl cyclase utilize UpG to produce cGMP and cAMP, respectively. These enzymes are activated by various stimuli, including hormones and neurotransmitters, highlighting UpG's role in signal transduction .
Cardioprotective Effects
A study examined the cardioprotective effects of uridine-5'-monophosphate (UMP) and uridine triphosphate (UTP) during acute myocardial ischemia. The results indicated that these uridine derivatives could enhance cardiac function by modulating nucleotide levels, suggesting potential therapeutic applications for UpG in cardiovascular diseases .
DNA Damage Response
Research has shown that uridine homeostatic disorders can lead to DNA damage and tumorigenesis. In cell lines exposed to uridine, markers of DNA damage response (e.g., phospho-ATM, phospho-CHK2) were significantly increased, indicating that uridine metabolism impacts genomic stability . This finding underscores the importance of UpG in maintaining cellular integrity.
Comparative Analysis of Related Compounds
| Compound | Role in Signaling | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine (UpG) | Second messenger | Activates guanylyl cyclase | Cardiovascular protection |
| Uridine 5'-monophosphate (UMP) | Precursor for UTP | Enhances membrane phosphatide synthesis | Neuroprotective effects |
| Guanosine 5'-triphosphate (GTP) | Energy source | Involved in protein synthesis and signaling | Cancer therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
